molecular formula C13H13ClN4O4S B5141983 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No. B5141983
M. Wt: 356.79 g/mol
InChI Key: CHILFLZIVMMDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells and fungi. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of fungi by disrupting the cell membrane and cell wall.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide in lab experiments include its high purity, stable chemical properties, and its ability to inhibit specific enzymes that are involved in the growth and proliferation of cancer cells and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Development of new derivatives of this compound with improved properties.
3. Investigation of the potential use of this compound in combination with other anticancer drugs for the treatment of cancer.
4. Study of the potential use of this compound in the treatment of other diseases such as fungal infections and parasitic diseases.
5. Investigation of the mechanism of action of this compound in more detail to identify new targets for drug development.

Synthesis Methods

The synthesis method of 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine in the presence of a base. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its antifungal properties and has shown promising results in inhibiting the growth of fungi.

properties

IUPAC Name

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O4S/c1-2-22-6-5-11-16-17-13(23-11)15-12(19)9-4-3-8(18(20)21)7-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILFLZIVMMDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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